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Compound of Interest

Compound Name: beta-Lactose

Cat. No.: B051086

For researchers, scientists, and drug development professionals, the selection of an
appropriate excipient is a critical step in tablet manufacturing. Beta-lactose, an anomer of
lactose, is a widely utilized excipient valued for its specific functional properties. This guide
provides an objective comparison of beta-lactose's performance against other common
excipients, supported by experimental data. The focus is on key tableting metrics such as tablet
hardness, disintegration time, and compactibility, which are critical indicators of performance
across different types of tablet presses and compression forces.

While direct comparisons of a single beta-lactose formulation on multiple, named tablet
presses are scarce in publicly available literature, performance can be effectively evaluated by
examining its behavior under a range of compression pressures. This data provides insight into
how it will perform in various manufacturing settings, from low-force to high-speed rotary
presses. Anhydrous lactose, which typically has a high beta-lactose content (around 80%), is
often used as a surrogate in direct compression studies and provides excellent insight into the
performance of beta-lactose.[1]

Performance Comparison of Beta-Lactose and
Alternatives

The selection of a filler-binder is a balance between desired tablet properties like strength and
disintegration. Beta-lactose, particularly in its anhydrous form, offers superior compactibility
compared to a-lactose monohydrate.[2] Its brittle nature allows for fragmentation during
compression, which creates new, clean surfaces for strong inter-particle bonding, resulting in

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b051086?utm_src=pdf-interest
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.researchgate.net/publication/364465373_The_impact_of_lactose_type_on_disintegration_an_integral_study_on_porosity_and_polymorphism
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://www.benchchem.com/product/b051086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9141425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

harder tablets.[3] However, this enhanced hardness can sometimes lead to longer

disintegration times compared to other excipients.

The following tables summarize quantitative data from various studies, comparing different

forms of lactose and other common direct compression excipients.

Table 1: Tablet Tensile Strength & Hardness Comparison

Excipient

Compression
Pressure (MPa)

Tablet Hardness /
Tensile Strength

Source

Anhydrous Lactose

, 162 171-201 N [3]
(High B-content)
Anhydrous Lactose
162 231 N [3]
(SuperTab 24AN)
Granulated Lactose ~110 ~1.8 MPa [4]
o-Lactose Very low mechanical
69.4 _ [5]
Monohydrate resistance
Microcrystalline High plasticity and
’ ~100 N PEEVEY
Cellulose (MCC) good compressibility
Dibasic Calcium N
Not Specified Poor tablet hardness [3]
Phosphate (DCP)
Co-processed
182 2.18 MPa [6]
(Lactose + MCC)
Co-processed
182 0.56 MPa [6]

(Lactose + Starch)

Table 2: Disintegration Time & Dissolution Performance
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Excipient / . . . .
. Condition Disintegration Time Source
Formulation
Anhydrous Lactose ) ) )
Lubricated Tablet Slower Dissolution [7]

(24AN)

Formulation with 2%
Granulated Lactose

Croscarmellose Fastest Disintegration  [1]
Monohydrate (S0GR)

Sodium

] Formulation with 2%
Spray Dried Lactose

Croscarmellose Fast Disintegration [1]
(500DT) .

Sodium

Higher concentration
o-Lactose

leads to faster [118]
Monohydrate o ]

disintegration
Tablets with Lactose + Good technical

o 91% Lactose Content ) [9]

Starch Pregelatinized properties

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating excipient performance and the
interplay of material properties, the following diagrams are provided.
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Caption: Experimental workflow for comparing tablet excipient performance.
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Caption: Logical relationship of 3-lactose properties to tablet characteristics.

Detailed Experimental Protocols

The evaluation of tablet properties follows standardized pharmacopeial methods to ensure data
consistency and comparability.

Tablet Hardness (Crushing Strength) and Tensile
Strength

o Objective: To determine the mechanical strength of the tablet, indicating its ability to
withstand handling and transportation.

o Apparatus: A calibrated tablet hardness tester.

o Methodology:

o

Place a single tablet diametrically between the two platens of the tester.

[¢]

Apply a compressive force until the tablet fractures.

[¢]

Record the force required to break the tablet (in Newtons or kiloponds).

o

Repeat for a statistically significant number of tablets (typically n=10) and calculate the
average.
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o Tensile strength (o) is calculated from the hardness value (F), tablet diameter (d), and
tablet thickness (t) using the formula: o = 2F / (1tdt).

Tablet Disintegration Test (USP <701>)

o Objective: To measure the time required for a tablet to break down into smaller particles
when immersed in a liquid medium.

o Apparatus: A USP-compliant disintegration apparatus with a basket-rack assembly.

o Methodology:

o

Place one tablet in each of the six tubes of the basket assembly.

o Suspend the assembly in a beaker containing a specified liquid medium (e.g., water or
simulated gastric fluid) at 37 £ 2 °C.[10]

o Move the basket up and down at a constant frequency (29-32 cycles per minute).[10]

o The disintegration time is the point at which no solid residue of the tablet remains on the
mesh screen of the basket.[10] For immediate-release tablets, this is typically expected
within 15-30 minutes.

Powder Flowability Assessment (Carr's Index)

¢ Objective: To assess the flow properties of the lactose powder blend before compression,
which is crucial for ensuring uniform die filling on a tablet press.

o Apparatus: Graduated cylinder, balance, and a mechanical tapping device.
o Methodology:

o Bulk Density (p_bulk): Gently pour a known mass (m) of the powder into a graduated
cylinder and record the volume (V_bulk). Calculate p_bulk = m /V_bulk.

o Tapped Density (p_tapped): Subject the graduated cylinder to a set number of mechanical
taps (e.g., 100, 500) until the volume ceases to change. Record the final tapped volume
(V_tapped). Calculate p_tapped = m/V_tapped.
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o Carr's Index (%): Calculate using the formula: [(p_tapped - p_bulk) / p_tapped] x 100. A
lower Carr's Index (<15) generally indicates better flowability.

Conclusion

Beta-lactose, particularly in its anhydrous form, is an excellent excipient for direct
compression, especially when high tablet hardness is a primary objective. Its brittle fracture
deformation mechanism leads to strong tablet compacts with low sensitivity to lubricants.[3]
However, this can be a trade-off with disintegration time, which may be slower compared to
formulations using superdisintegrants or other excipients like granulated lactose monohydrate.
[1][7] The choice between beta-lactose and its alternatives will ultimately depend on the
specific requirements of the drug formulation, including the desired release profile, the
properties of the active pharmaceutical ingredient, and the capabilities of the tablet press being
used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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